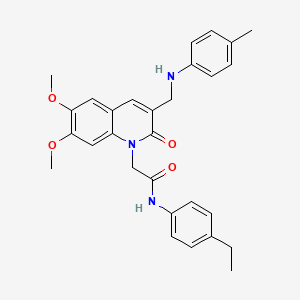![molecular formula C16H15NO3S B3000507 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 20618-56-8](/img/structure/B3000507.png)
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is a chemical compound with the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol. This compound is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and a nitrophenyl group attached to a propanone backbone. It is known for its potential biological activity and diverse applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-methylthiophenol with 3-nitrobenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone has gained significant attention in scientific research due to its potential biological activity and diverse applications. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets and pathways . The compound’s sulfanyl and nitro groups play a crucial role in its biological activity, enabling it to bind to and modulate the function of various enzymes and receptors . This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Methylphenyl)sulfanyl]-1-(4-nitrophenyl)-1-propanone
- 3-[(4-Methylphenyl)sulfanyl]-1-(2-nitrophenyl)-1-propanone
- 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-2-propanone
Uniqueness
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity . This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research and applications .
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-5-7-15(8-6-12)21-10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFSIYJOPUITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)



![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)
![4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3000435.png)
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000436.png)
![3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B3000438.png)

![4-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B3000441.png)


![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)

